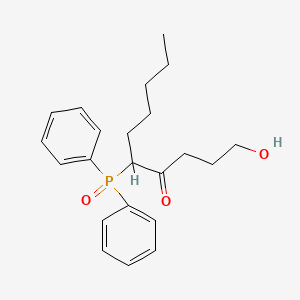
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene is a halogenated hydrocarbon with a unique structure that includes both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene typically involves the halogenation of a suitable precursor. One common method is the fluorination of a hexadiene derivative, followed by chlorination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the selective addition of halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and chromatography, is essential to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Addition: Electrophiles like bromine or hydrogen chloride can add across the double bonds.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated alkenes, while addition reactions can produce halogenated alkanes.
Applications De Recherche Scientifique
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexane: Similar structure but lacks the diene functionality.
1,1,2,3,4,4,5,6,6-Nonafluorohexa-1,5-diene: Similar but without the chlorine atom.
3-Bromo-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene: Bromine instead of chlorine.
Uniqueness
3-Chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene is unique due to the combination of chlorine and multiple fluorine atoms, which imparts distinct chemical properties. The presence of both halogens can enhance the compound’s reactivity and stability, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
85131-87-9 |
|---|---|
Formule moléculaire |
C6ClF9 |
Poids moléculaire |
278.50 g/mol |
Nom IUPAC |
3-chloro-1,1,2,3,4,4,5,6,6-nonafluorohexa-1,5-diene |
InChI |
InChI=1S/C6ClF9/c7-5(14,1(8)3(10)11)6(15,16)2(9)4(12)13 |
Clé InChI |
ZXRYMRHGZRINNF-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(C(C(=C(F)F)F)(F)Cl)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


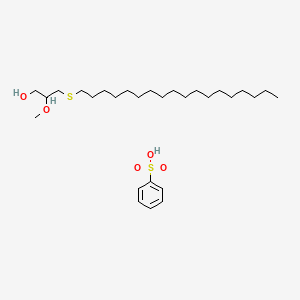
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
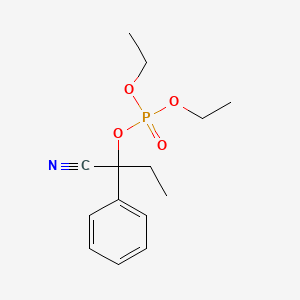
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
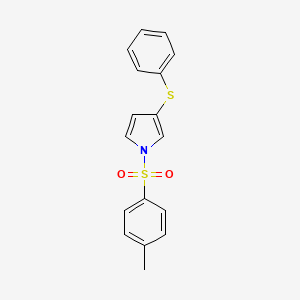
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
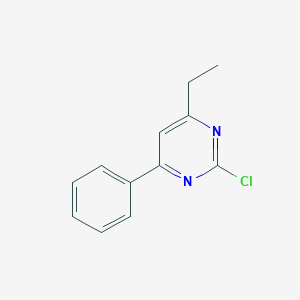
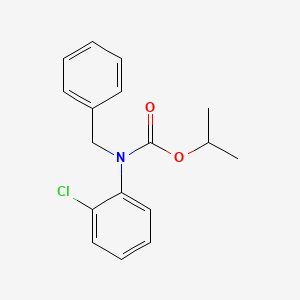

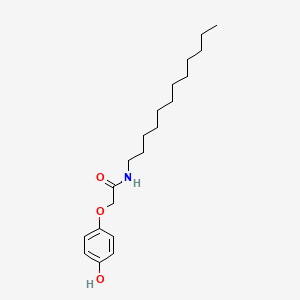
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
